molecular formula C6H7NOS B2681443 3-Hydroxy-1-methyl-2(1h)-pyridinethione CAS No. 79246-92-7

3-Hydroxy-1-methyl-2(1h)-pyridinethione

Cat. No. B2681443
CAS RN: 79246-92-7
M. Wt: 141.19
InChI Key: SQEXIHSVVCJZTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Hydroxy-1-methyl-2(1h)-pyridinethione” is a chemical compound with the molecular formula C6H7NO2 . It is also known as "3-Hydroxy-1-methyl-2(1H)-pyridinone" .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Hydroxy-1-methyl-2(1h)-pyridinethione” are not explicitly mentioned in the retrieved sources. Its molecular formula is C6H7NO2 , and its average mass is 125.125 Da .

Scientific Research Applications

Crystal Structure and Molecular Interactions

1-Hydroxy-2(1H)-pyridinethione, a compound related to 3-Hydroxy-1-methyl-2(1h)-pyridinethione, crystallizes as thione tautomer, featuring an intramolecular hydrogen bond. It forms centrosymmetric dimers linked by C-H...O bonds, creating a three-dimensional network through C-H...S interactions (Bond & Jones, 1999).

Antimicrobial Properties

1-Hydroxy-2(1H)-pyridinethione, structurally similar to the subject compound, has shown notable in vitro effectiveness against various fungi and gram-positive bacteria. It also presents promising results against phytopathogenic fungi in vivo (Ringel & Beneke, 1957).

Analytical Applications in Metal Ion Detection

Comparative studies of 1-Hydroxy-2(1H)-pyridinethione and its methyl derivatives, closely related to the target compound, have demonstrated their effectiveness as analytical reagents for the selective determination of metal ions like Fe(III) and Cu(II). These derivatives show increased selectivity and sensitivity in both acidic and alkaline media compared to the non-methylated form (Edrissi, Massoumi, & Dalzeil, 1971).

Influence on Tautomerization Processes in Solution

The tautomerization of 3-Hydroxy-1-methyl-2(1H)-pyridinethione in aqueous solutions has been theoretically studied, indicating that water clusters affect the formation of its isomers. This highlights the compound's reactivity in different solvation environments (Du & Zhang, 2016).

Potential in Developing MMP Inhibitors

Research on 3-Hydroxy-1-methyl-2(1H)-pyridinethione has explored its role as a zinc-binding group in the development of matrix metalloproteinase (MMP) inhibitors. These inhibitors are significant for their potential in treating various diseases, including cancer and cardiovascular conditions (Puerta & Cohen, 2003).

Coordination Chemistry in Metal Complexes

Complexes of 1-Hydroxy-2(1H)-pyridinethione, structurally related to the subject compound, have been studied for their coordination chemistry with various metal ions. These studies contribute to understanding the chelation properties and potential applications in fields like catalysis and material science (Robinson, 1964).

Photosensitivity and Spectral Properties

The photosensitivity of derivatives of 1-Hydroxy-2(1H)-pyridinethione, including 1-Hydroxy-4-methyl-2-pyridinethione, has been investigated, revealing insights into their UV spectral properties. This research is relevant for applications in photochemistry and materials science (Edrissi, Nanaie, & Barrett, 1973).

Insulin-Mimetic Activities in Metal Complexes

Studies on 1-Substituted 3-hydroxy-2(1H)-pyridinethiones and their metal complexes have shown insulin-mimetic activities, indicating potential applications in diabetes treatment. These studies contribute to the field of medicinal chemistry and drug design (Katoh et al., 2010).

properties

IUPAC Name

3-hydroxy-1-methylpyridine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c1-7-4-2-3-5(8)6(7)9/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQEXIHSVVCJZTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=S)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.